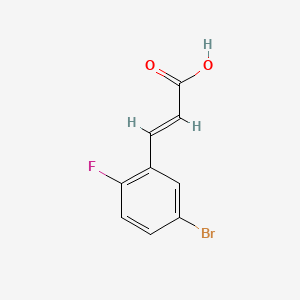

5-Bromo-2-fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTBALNVXDGIQY-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive carboxylic acid, a cross-coupling-amenable bromo group, and a modulating fluoro group, offers a wealth of opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a critical foundation for its use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 202865-71-2 | [1] |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Melting Point | 192-196 °C | [1] |

| Boiling Point | 336 °C at 760 mmHg | [1] |

| Density | 1.685 g/cm³ | [1] |

| IUPAC Name | (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Solubility | Insoluble in water.[2] Soluble in polar organic solvents such as DMSO, DMF, and alcohols. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through well-established condensation reactions, namely the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to cinnamic acid derivatives.[3] This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[4]

Experimental Protocol:

-

To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (typically 90-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol or acetic acid can be performed for further purification.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to synthesize cinnamic acid derivatives from aryl halides and alkenes.[5] In this case, 5-bromo-2-fluoro-iodobenzene would be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

In a reaction vessel, combine 5-bromo-2-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns influenced by both the bromo and fluoro substituents. The vinylic protons will present as doublets, characteristic of a trans alkene, with a large coupling constant (J ≈ 16 Hz). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be observed around 167-170 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon atoms directly attached to the fluorine and bromine atoms showing characteristic splitting patterns and chemical shifts. The vinylic carbons will resonate at approximately 115-145 ppm.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (a strong band around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring and alkene.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of COOH, Br, and other fragments.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation . These reactions are crucial for modifying the pharmacokinetic properties of drug candidates, including solubility and bioavailability.

Reactions of the Bromo Group: Palladium-Catalyzed Cross-Coupling

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[6] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[8][9] Cinnamic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[10][11]

This compound, by combining these features, represents a highly valuable scaffold for the development of novel therapeutics. The bromo- and fluoro-substituents can modulate the electronic properties and conformation of the molecule, influencing its interaction with biological targets. The ability to further functionalize the molecule through the carboxylic acid and bromo groups allows for the fine-tuning of its pharmacological profile. While specific examples of its direct use in marketed drugs are not yet prevalent, its role as a key intermediate in the synthesis of biologically active molecules is an active area of research.[12]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel and innovative chemical entities.

References

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

ResearchGate. The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Chem 117 Reference Spectra Spring 2011. Available from: [Link]

-

Thermo Fisher Scientific. This compound, 98%, Thermo Scientific 5 g | Buy Online. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

-

PubChem. 2-Bromocinnamic Acid. Available from: [Link]

-

National Institutes of Health. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

-

bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]

-

The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]

-

YouTube. Suzuki Coupling Mechanism and Applications. Available from: [Link]

-

National Institutes of Health. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available from: [Link]

-

Luminix Health. 2-Bromo-5-fluorocinnamic acid. Available from: [Link]

-

SpectraBase. 4-Bromo-2-fluorocinnamic acid - Optional[Raman] - Spectrum. Available from: [Link]

-

National Institutes of Health. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (PDF) A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available from: [Link]

-

PubMed. The role of fluorine in medicinal chemistry. Available from: [Link]

-

MDPI. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Available from: [Link]

-

Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available from: [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

-

SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available from: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Available from: [Link]

-

Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

-

National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

-

PubMed. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

-

ResearchGate. (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Available from: [Link]

-

IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available from: [Link]

-

MOLBASE. This compound price & availability. Available from: [Link]

-

The Royal Society of Chemistry. Bromination of Cinnamic acid. Available from: [Link]

-

MDPI. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Available from: [Link]

-

ResearchGate. The 13 C-NMR spectrum of compound[13]. Available from: [Link]

-

ResearchGate. Solubilities of trans-cinnamic acid. Available from: [Link]

-

SpectraBase. 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. Available from: [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. bepls.com [bepls.com]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

5-Bromo-2-fluorocinnamic acid CAS number 202865-71-2

An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic acid (CAS: 202865-71-2)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 202865-71-2, is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a cinnamic acid moiety, offers a versatile platform for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science.

The strategic placement of the bromo and fluoro substituents on the phenyl ring significantly influences the molecule's reactivity and physicochemical properties. The bromine atom can participate in a wide array of cross-coupling reactions, enabling the introduction of diverse functional groups.[1] The highly electronegative fluorine atom can modulate the electronic properties of the molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability of its derivatives.[2][3][4][5] These attributes make this compound a compound of considerable interest to researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 202865-71-2 | [][7][8] |

| Molecular Formula | C₉H₆BrFO₂ | [] |

| Molecular Weight | 245.05 g/mol | [] |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 192-196 °C | [] |

| Boiling Point | 336 °C at 760 mmHg | [] |

| Density | 1.685 g/cm³ | [] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low water solubility is expected. | Inferred from structure |

| SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F | [] |

| InChI | InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | [] |

Synthesis of this compound

The synthesis of this compound is typically achieved through well-established named reactions in organic chemistry, starting from the commercially available 5-Bromo-2-fluorobenzaldehyde. The two most common and effective methods are the Perkin reaction and the Heck reaction.

Synthesis via the Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[9][10][11][12]

Reaction Scheme:

Caption: Perkin reaction workflow for synthesizing this compound.

Step-by-Step Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 5-Bromo-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate or triethylamine (1-2 equivalents).[13]

-

Heating: Heat the reaction mixture to 140-180 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Hydrolysis: After cooling, pour the reaction mixture into water and boil for a short period to hydrolyze the excess acetic anhydride.

-

Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Synthesis via the Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15][16][17][18] This method offers a milder alternative to the Perkin reaction.

Reaction Scheme:

Caption: Heck reaction workflow for synthesizing this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-Bromo-2-fluorobenzaldehyde (1 equivalent) and acrylic acid (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine, potassium carbonate).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons.

-

Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Vinylic Protons: The two protons of the alkene group will appear as doublets, with a large coupling constant (~16 Hz) characteristic of a trans-configuration.

-

Carboxylic Acid Proton: A broad singlet will be observed in the downfield region (δ > 10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift (δ ~165-175 ppm).

-

Alkene Carbons: The two sp² hybridized carbons of the double bond will resonate in the region of δ 115-145 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20]

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.[20]

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[20]

-

C=C Stretch: The alkene C=C stretching vibration will appear around 1620-1640 cm⁻¹.[20]

-

C-F Stretch: A strong band in the region of 1100-1300 cm⁻¹ is indicative of the C-F bond.

-

C-Br Stretch: A weaker absorption in the fingerprint region (below 800 cm⁻¹) can be attributed to the C-Br bond.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules with potential applications in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The cinnamic acid core is a known pharmacophore present in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[21]

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[1]

-

Role of Fluorine: The fluorine atom can enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing binding affinity to target proteins, and modifying lipophilicity and bioavailability.[2][3][4][5]

Caption: Logical workflow of using this compound in drug discovery.

Materials Science

The rigid, conjugated structure of this compound makes it a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties. Its derivatives could be explored for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As precursors to fluorescent or phosphorescent materials.

-

Nonlinear Optical (NLO) Materials: The extended π-system can be functionalized to create materials with NLO properties.

-

Polymers and Liquid Crystals: Incorporation into polymer backbones or as side chains can impart specific properties to the resulting materials.

Safety and Handling

This compound is classified as a skin and eye irritant.[22][23] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[22][23]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in both academic and industrial research. Its readily accessible synthesis and the strategic placement of its reactive handles make it an invaluable tool for the creation of novel molecules with tailored properties. As the demand for sophisticated organic compounds continues to grow, particularly in the fields of medicinal chemistry and materials science, the importance of building blocks like this compound is set to increase. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- Vertex AI Search.

- Wikipedia. Perkin reaction.

- ResearchGate.

- BYJU'S. Perkin Reaction Mechanism.

- J&K Scientific LLC. Perkin Reaction.

- ResearchGate. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.

- Benchchem.

- BOC Sciences. CAS 202865-71-2 this compound.

- Johnson Matthey Technology Review.

- Journal of Chemical and Pharmaceutical Research.

- Sigma-Aldrich. This compound | 202865-71-2.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.

- Organic Chemistry Portal. Heck Reaction.

- ChemicalBook. This compound | 202865-71-2.

- Synquest Labs. This compound.

- ChemScene.

- BIOFOUNT. 202865-71-2|5-溴-2-氟肉桂酸.

- Strem. 2-Bromo-5-fluorocinnamic acid, min. 98%.

- Thermo Fisher Scientific.

- PubMed. The role of fluorine in medicinal chemistry.

- ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR)

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- MDPI.

- ResearchGate. The role of fluorine in medicinal chemistry | Request PDF.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. This compound | 202865-71-2 [amp.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. jk-sci.com [jk-sci.com]

- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 14. asianpubs.org [asianpubs.org]

- 15. benchchem.com [benchchem.com]

- 16. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 17. jocpr.com [jocpr.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. mdpi.com [mdpi.com]

- 22. file.chemscene.com [file.chemscene.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

5-Bromo-2-fluorocinnamic acid molecular weight

An In-Depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated phenylpropanoid that serves as a critical building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Core Physicochemical & Structural Profile

This compound, with the IUPAC name (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid, is a crystalline solid at standard conditions.[][2] Its structure is characterized by a cinnamic acid backbone substituted with two key halogens on the phenyl ring: a bromine atom at position 5 and a fluorine atom at position 2. This specific substitution pattern is not arbitrary; it is strategically designed to impart unique electronic and steric properties that are highly valuable in the synthesis of complex molecular architectures.

The fluorine atom, being highly electronegative, can modulate the acidity (pKa) of the carboxylic acid group and influence metabolic stability by blocking potential sites of oxidation.[3] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 245.05 g/mol | [][2][4] |

| Molecular Formula | C₉H₆BrFO₂ | [][2] |

| CAS Number | 202865-71-2 | [][2] |

| Melting Point | 192-196 °C | [][2] |

| Boiling Point | 336 °C at 760 mmHg | [] |

| Density | 1.685 g/cm³ | [] |

| Appearance | White to light yellow crystalline powder | [] |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [][2] |

| SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F | [][2] |

| InChI Key | ROTBALNVXDGIQY-DAFODLJHSA-N | [][2] |

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most reliable and common method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation. This approach offers high yields and stereoselectivity for the desired (E)-isomer. The reaction proceeds by condensing the corresponding benzaldehyde with malonic acid using a basic catalyst, typically pyridine with a catalytic amount of piperidine.

The choice of 5-bromo-2-fluorobenzaldehyde as the starting material is critical.[5] The reaction's causality lies in the activation of the malonic acid's methylene protons by the base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final cinnamic acid product. Pyridine serves as both the solvent and the base, while piperidine acts as a more potent catalyst to accelerate the initial condensation step.

Step-by-Step Experimental Protocol

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 volumes).

-

Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold 10% hydrochloric acid (HCl). This protonates the carboxylate and causes the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Synthetic Workflow Diagram

Caption: Knoevenagel-Doebner Synthesis Workflow.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for characterizing this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration. Aromatic protons will appear as complex multiplets due to Br and F coupling. The carboxylic acid proton will be a broad singlet.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon (~170 ppm), vinyl carbons, and the six aromatic carbons, with splitting patterns influenced by the fluorine atom (C-F coupling).

-

¹⁹F NMR: Will show a singlet, providing unambiguous confirmation of the fluorine's presence.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), a C=C stretch for the alkene (~1625 cm⁻¹), and C-Br/C-F vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value scaffold for building them. Its utility stems from the combined influence of its functional groups. The cinnamic acid core is a known "privileged scaffold" found in numerous biologically active compounds. The strategic placement of halogens enhances its utility.

-

Scaffold for Anti-Cancer Agents: The bromo-fluoro-phenyl moiety is instrumental in designing inhibitors for various kinases and oncogenic proteins.[6] The bromine atom can be replaced via cross-coupling reactions to build out complex side chains that target specific binding pockets, while the fluorine atom enhances binding affinity and metabolic stability.

-

Precursor for Anti-Inflammatory Drugs: Halogenated aromatic acids are key precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[6] The carboxylic acid group can be converted to esters or amides to fine-tune a drug candidate's solubility, bioavailability, and pharmacokinetic profile.[6]

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it is an ideal fragment for use in high-throughput screening campaigns to identify initial "hits" that bind to a protein target of interest.

Logical Role as a Molecular Scaffold

Sources

- 2. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

5-Bromo-2-fluorocinnamic acid melting point

An In-Depth Technical Guide to the Melting Point of 5-Bromo-2-fluorocinnamic Acid: A Critical Parameter in Pharmaceutical Research

Introduction

This compound, with the CAS Number 202865-71-2, is a halogenated derivative of cinnamic acid.[][2][3] As a substituted phenylpropanoid, it serves as a valuable building block and research chemical in various fields, particularly in medicinal chemistry and drug development.[] Its structural complexity, featuring a bromine atom and a fluorine atom on the phenyl ring, makes it an interesting candidate for synthesizing novel therapeutic agents. The bromine can participate in coupling reactions, while the fluorine can enhance metabolic stability and binding affinity.

In the rigorous landscape of pharmaceutical sciences, the physical and chemical properties of a compound are not mere data points; they are foundational pillars that dictate its potential for development into a safe and effective drug. Among these, the melting point (MP) stands out as a primary and highly reliable indicator of purity and identity.[4] This guide offers a comprehensive exploration of the melting point of this compound, delving into its measurement, the significance of its value, and the essential laboratory procedures that ensure the accuracy of this critical parameter.

Physicochemical Properties of this compound

A precise understanding of a compound's properties is essential for its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [][2] |

| CAS Number | 202865-71-2 | [][2] |

| Molecular Formula | C₉H₆BrFO₂ | [][2][3] |

| Molecular Weight | 245.05 g/mol | [][2] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 192-196 °C | [][2] |

| Boiling Point | 336 °C at 760 mmHg | [] |

| Purity | Typically ≥98% | [][2][3] |

The Scientific Imperative of Melting Point in Drug Development

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range, often 0.5-1.0°C.[5] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.

Causality Behind Melting Point Depression: The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, meaning less thermal energy is required to break the bonds and induce melting. Consequently, two phenomena are observed:

-

Melting Point Depression: The substance begins to melt at a lower temperature than the pure compound.[6][7]

-

Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range.[5][6]

In the pharmaceutical industry, this principle is a cornerstone of quality control.[5][7] A sharp melting point that matches the reference value for an Active Pharmaceutical Ingredient (API) provides strong evidence of high purity. Conversely, a depressed and broad melting range is a clear indicator of contamination, signaling the need for further purification before the compound can proceed in the development pipeline.[6] Furthermore, the melting point can influence a drug's bioavailability and solubility, making it a crucial parameter in pre-formulation studies.[4]

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of this compound typically involves a condensation reaction, such as the Knoevenagel or Perkin reaction, followed by rigorous purification.[8][9][10]

A common synthetic route involves the condensation of 5-Bromo-2-fluorobenzaldehyde with malonic acid.[9][11]

Sources

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound price & availability - MOLBASE [molbase.com]

- 4. researchgate.net [researchgate.net]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. youtube.com [youtube.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 5-Bromo-2-fluorocinnamic Acid: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the spectroscopic properties of 5-bromo-2-fluorocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold in medicinal chemistry.[1][2] Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized for its role in enhancing ligand-receptor binding affinity and specificity.[3][4][5] This guide will delve into the structural nuances of this compound as revealed by a multi-faceted spectroscopic approach, providing the foundational knowledge necessary for its application in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid) is a halogenated derivative of cinnamic acid. Its structure, characterized by a trans-alkene bridge connecting a substituted phenyl ring to a carboxylic acid moiety, presents a rich landscape for spectroscopic investigation.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO₂ | [6] |

| Molecular Weight | 245.05 g/mol | [6] |

| Melting Point | 192-196 °C | [6] |

| Appearance | White to light yellow crystalline powder | [6] |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [6] |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved via the Perkin reaction, a classic method for the preparation of α,β-unsaturated aromatic acids.[1][3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).

-

Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature with vigorous stirring for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

-

Purification: Cool the aqueous solution and acidify with concentrated hydrochloric acid until the product precipitates. Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Spectroscopic Characterization: A Multi-Technique Approach

A comprehensive understanding of the molecular structure of this compound requires the synergistic use of multiple spectroscopic techniques. The following sections detail the predicted spectroscopic data and their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet of doublets | 1H | Ar-H |

| ~7.7 | Doublet | 1H | =CH-COOH |

| ~7.5 | Triplet | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-CH= |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

Interpretation:

-

The downfield singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton.

-

The aromatic region (7.2-7.9 ppm) displays signals for the three protons on the phenyl ring. The splitting patterns (doublet of doublets and triplet) arise from coupling with the adjacent fluorine atom and other protons.

-

The two doublets at approximately 7.7 and 7.3 ppm correspond to the vinylic protons of the acrylic acid moiety. Their large coupling constant is indicative of a trans configuration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insights into the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~158 (d, J ≈ 250 Hz) | C-F |

| ~140 | =CH-COOH |

| ~135 | C-Br |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 (d, J ≈ 15 Hz) | Ar-C |

| ~120 | Ar-CH= |

| ~118 (d, J ≈ 25 Hz) | Ar-C |

Interpretation:

-

The signal at approximately 167 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

-

The carbon directly attached to the fluorine atom exhibits a large coupling constant (J ≈ 250 Hz), resulting in a doublet at around 158 ppm.

-

The remaining aromatic and vinylic carbons appear in the expected regions, with smaller C-F coupling constants influencing the multiplicity of some signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Conjugated Carboxylic Acid) |

| 1620-1640 | Medium | C=C stretch (Alkene) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| ~1050 | Strong | C-F stretch |

| 600-800 | Strong | C-Br stretch |

Interpretation:

-

The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.

-

The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1600-1640 cm⁻¹ region.

-

The presence of the carbon-halogen bonds is indicated by the C-F stretch around 1050 cm⁻¹ and the C-Br stretch in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Predicted Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion (M⁺): The mass spectrum will exhibit a pair of peaks of almost equal intensity at m/z 244 and 246, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to peaks at m/z 227 and 229.

-

Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in ions at m/z 199 and 201.

-

Loss of -Br (M-79/81): Cleavage of the C-Br bond will produce a fragment at m/z 165.

-

Further Fragmentation: The fragment at m/z 165 can further lose a molecule of carbon monoxide to give a fragment at m/z 137.

Conclusion

The comprehensive spectroscopic analysis of this compound, facilitated by predictive tools, provides a detailed structural characterization essential for its application in drug discovery and materials science. The distinct signatures in NMR, IR, and mass spectra offer a robust framework for its identification and for monitoring its transformations in synthetic pathways. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this halogenated cinnamic acid derivative in the development of novel molecular entities.

References

5-Bromo-2-fluorocinnamic Acid: A Versatile and Strategically Functionalized Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of contemporary drug discovery, the demand for versatile, intelligently functionalized starting materials is paramount. 5-Bromo-2-fluorocinnamic acid emerges as a molecule of significant strategic value, embodying a trifecta of desirable features for medicinal chemistry: a pharmacologically relevant cinnamic acid core, the metabolic and binding advantages of fluorine substitution, and the synthetic versatility of a bromine handle. This guide provides an in-depth analysis of this compound's potential, moving beyond a simple catalog of properties to a hypothesis-driven exploration of its applications in oncology, metabolic disorders, and neurodegenerative disease. We will dissect its synthesis, propose detailed experimental workflows for lead generation, and illustrate the underlying biochemical pathways, offering a comprehensive roadmap for its integration into drug development pipelines.

Part 1: The Strategic Value of Halogenated Cinnamic Acids in Drug Discovery

The therapeutic potential of a starting material is not inherent in its structure alone, but in the opportunities it presents for modification and optimization. This compound is a prime example of a scaffold engineered for success.

The Cinnamic Acid Core: A Privileged Pharmacophore

Cinnamic acid and its natural and synthetic derivatives are not merely acidic building blocks; they are recognized "privileged structures" in medicinal chemistry. This is due to their prevalence in bioactive natural products and their proven efficacy across a wide spectrum of therapeutic areas. The core structure, comprising a benzene ring and an acrylic acid group, has been successfully leveraged to develop agents with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The alkene and carboxylic acid functionalities are ripe for chemical modification, allowing for the generation of esters, amides, and other derivatives to fine-tune pharmacological activity.[3]

The Fluorine Advantage: Enhancing Drug-Like Properties

The strategic incorporation of fluorine is a cornerstone of modern drug design.[4] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly and predictably alter a molecule's profile.[5][6] The 2-fluoro substitution in the target molecule is particularly significant for several reasons:

-

Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation, often blocking common sites of metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

-

Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, potentially influencing its ionization state, solubility, and interaction with biological targets at physiological pH.

-

Enhanced Binding Interactions: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme active sites, potentially increasing binding affinity and potency.[4] It is a key element in the design of mechanism-based enzyme inhibitors.[7]

The Bromine Handle: A Gateway to Synthetic Diversification

While fluorine provides the nuanced control over pharmacology, the bromine atom at the 5-position serves as a robust and versatile synthetic handle.[8] It is an excellent leaving group, making the scaffold highly amenable to a host of palladium-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry. Reactions such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N or C-O bonds) allow for the efficient and modular introduction of a vast array of chemical functionalities.[8] This capability is critical for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies, transforming the initial scaffold into a diverse family of drug candidates.

Part 2: Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental properties and its accessibility is the foundation of any development program.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 202865-71-2 | [][10] |

| Molecular Formula | C₉H₆BrFO₂ | [11] |

| Molecular Weight | 245.05 g/mol | [11] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 188-192 °C | [11] |

Proposed Synthetic Route: Knoevenagel-Doebner Condensation

A reliable and scalable synthesis is crucial. The Knoevenagel-Doebner condensation provides a direct and high-yielding route from the corresponding benzaldehyde. The causality for this choice lies in its operational simplicity and the wide availability of the required reagents.

Protocol: Synthesis of this compound

-

Reactant Preparation: To a flask containing 5-Bromo-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 vol), add piperidine (0.1 eq) as a catalyst.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The pyridine acts as both a base and a solvent, while piperidine catalyzes the initial condensation.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold 2M hydrochloric acid. This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove residual salts and pyridine hydrochloride, and dry under vacuum.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Knoevenagel-Doebner synthesis of the target compound.

Part 3: Potential Applications in Medicinal Chemistry

The true value of this scaffold is realized in its application. Below are three hypothesis-driven research programs targeting distinct therapeutic areas.

Application Focus: Anticancer Drug Development

Rationale: Cinnamic acid derivatives are well-documented anticancer agents, and the bromo-fluoro substitution pattern is ideal for creating targeted inhibitors.[1][12] Specifically, derivatives of halogenated indoles have shown promise as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[13]

Hypothesis: By utilizing the 5-bromo position as a synthetic anchor for Suzuki coupling, we can introduce heterocyclic moieties known to bind to the ATP-binding pocket of EGFR, creating potent and selective inhibitors.

Experimental Protocol: Synthesis and Evaluation of a Hypothetical EGFR Inhibitor

-

Synthesis (Suzuki Coupling):

-

To a solution of this compound (1.0 eq) and a suitable boronic acid partner (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq) in a 2:1 mixture of dioxane and water, add a base such as K₂CO₃ (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction to 90 °C for 12 hours under an argon atmosphere.

-

Upon completion, perform an extractive work-up and purify the product by column chromatography to yield the target EGFR inhibitor candidate.

-

-

In Vitro Kinase Assay (LanthaScreen™):

-

Prepare a dilution series of the synthesized compound (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, combine the compound dilutions with recombinant EGFR kinase, a fluorescein-labeled substrate peptide, and ATP.

-

Incubate at room temperature for 1 hour.

-

Add a terbium-labeled anti-phosphopeptide antibody. This antibody binds only to the phosphorylated substrate, bringing terbium (donor) and fluorescein (acceptor) into proximity for Förster Resonance Energy Transfer (FRET).

-

Read the plate on a fluorescence reader. A decrease in the FRET signal indicates inhibition of the kinase.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

-

Caption: Inhibition of the EGFR signaling cascade by a hypothetical drug.

Application Focus: Development of Novel Antidiabetic Agents

Rationale: The inhibition of intestinal α-glucosidase is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes.[14] Natural cinnamic acid derivatives have demonstrated potent inhibitory activity against this enzyme.[14]

Hypothesis: The unique electronic signature of this compound and its simple amide/ester derivatives can enhance interactions with the active site of α-glucosidase, leading to improved inhibitory potency compared to non-halogenated analogues.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Library Synthesis: Synthesize a small library of amide and ester derivatives from this compound using standard coupling reagents (e.g., EDC/HOBt for amides).

-

Assay Preparation: In a 96-well plate, add 50 µL of varying concentrations of the test compounds (dissolved in buffer with minimal DMSO). Add 100 µL of α-glucosidase solution (from Saccharomyces cerevisiae) and incubate for 10 minutes.

-

Reaction Initiation: Add 50 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme will cleave pNPG to release p-nitrophenol, which is yellow.

-

Measurement: Incubate for 20 minutes at 37 °C. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃. Measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a positive control (e.g., acarbose) and a negative control (no inhibitor). Determine the IC₅₀ value for each compound.

Hypothetical Screening Data

| Compound | R-Group (Ester/Amide) | IC₅₀ (µM) vs. α-Glucosidase |

| Parent Acid | -OH | 150.5 |

| Derivative 1 | -O-CH₃ (Methyl Ester) | 95.2 |

| Derivative 2 | -NH-CH₂CH₃ (Ethyl Amide) | 68.7 |

| Derivative 3 | -NH-Cyclopropyl | 45.1 |

| Acarbose | (Positive Control) | 25.0 |

Application Focus: Synthesis of Neuroprotective Agents

Rationale: Small molecules with neurotrophic effects hold immense potential for treating neurodegenerative diseases. Esters of caffeic acid, a related hydroxycinnamic acid, have been shown to promote neuronal survival and enhance neurite outgrowth, potentially via the PI3K pathway.[15]

Hypothesis: Alkyl esters of this compound can serve as novel neurotrophic agents. The lipophilicity of the ester chain can be tuned to optimize cell permeability and efficacy, while the bromo-fluoro-phenyl ring provides a unique pharmacophore for interaction with neuronal targets.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 10. This compound | 202865-71-2 [amp.chemicalbook.com]

- 11. strem.com [strem.com]

- 12. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of neurotrophic agents based on hydroxycinnamic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Edge of Halogenation: A Technical Guide to the Enhanced Biological Activity of Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a ubiquitous scaffold in the plant kingdom, and its derivatives have long been recognized for a diverse range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] However, the strategic incorporation of halogen atoms onto this fundamental structure has emerged as a powerful tool in medicinal chemistry to significantly modulate and enhance therapeutic efficacy. Halogenation alters key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, thereby improving pharmacokinetic profiles and target engagement.[2][3] This guide provides an in-depth exploration of the biological activities of halogenated cinnamic acids, synthesizing mechanistic insights, quantitative data, and validated experimental protocols to support researchers in the discovery and development of novel therapeutic agents.

The Impact of Halogenation on Cinnamic Acid Bioactivity

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into the cinnamic acid framework is a deliberate synthetic strategy to amplify its inherent biological potential. This modification is not merely an addition but a functional alteration that can:

-

Enhance Lipophilicity: Increased lipophilicity, particularly from chlorine and bromine substitution, can improve the molecule's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[2][4]

-

Modulate Electronic Properties: As potent electron-withdrawing groups, halogens can alter the electron density of the aromatic ring and the acrylic acid side chain. This can strengthen interactions with biological targets and, in some cases, classify the compounds as Michael acceptors, which can form covalent bonds with nucleophilic residues in enzyme active sites or on target proteins.[5]

-

Increase Metabolic Stability: The carbon-halogen bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.

These modifications collectively contribute to a more potent and often more targeted biological effect compared to the non-halogenated parent compounds.

Antimicrobial Activity: A Fortified Defense

Halogenation has been consistently shown to be a key determinant in boosting the antimicrobial properties of cinnamic acid derivatives against a spectrum of bacterial and fungal pathogens.[3]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial potency is significantly influenced by the type of halogen, its position on the phenyl ring, and the overall molecular structure.[1]

-

Positional Effects: Studies have shown that para-substitution of chlorine on the phenyl ring enhances antibacterial activity more effectively than ortho-substitution.[1] For example, para-substituted chloro-cinnamides demonstrated superior activity compared to their ortho-substituted counterparts.[1]

-

Halogen Type: The presence of chlorine and bromine, in particular, has been correlated with increased potency.[3] Esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against various Candida species.[3][6]

-

Molecular Scaffolds: Chlorinated N-arylcinnamamides have exhibited submicromolar activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3]

While effective against many Gram-positive bacteria and fungi, some studies have found that even highly potent halogenated cinnamanilides show limited efficacy against Gram-negative bacteria like E. coli and P. aeruginosa, suggesting a mechanism that may be impeded by the outer membrane of these organisms.[5][7]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected halogenated cinnamic acid derivatives.

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

| 4-Chlorocinnamic acid | E. coli, B. subtilis | MIC | 708 µM | [8] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus, MRSA | MIC | Submicromolar | [3] |

| Esters of 4-chlorocinnamic acid | Candida species | MIC | 4.75 - 5.09 µmol/mL | [6] |

| Halogenated Cinnamanilides | E. coli, P. aeruginosa | MIC | >256 µg/mL | [5][7] |

Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard, self-validating method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Test compounds (halogenated cinnamic acids) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

-

Growth indicator (e.g., Resazurin)

Procedure:

-

Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard the final 100 µL from the last well.

-

Inoculation: Dilute the 0.5 McFarland standard inoculum 1:100 in broth. Add 100 µL of this diluted inoculum to each well (except the negative control), resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum + standard drug) and a negative control (broth only) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. The result can be confirmed by adding a growth indicator like Resazurin and observing for a color change.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Proliferation

The structural modifications imparted by halogenation have led to the development of cinnamic acid derivatives with potent antiproliferative activity against various cancer cell lines.[1][3]

Mechanism and Structure-Activity Relationship (SAR)

Halogenated cinnamic acids can induce cancer cell death through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key oncogenic signaling pathways.[1][9]

-

Apoptosis Induction: Certain derivatives have been shown to increase levels of reactive oxygen species (ROS) in a dose-dependent manner, a common trigger for apoptosis.[1][10]

-

Cell Cycle Arrest: Compounds such as the 3,4-dichlorobenzyl amide of piperonilic acid have been found to upregulate p21, a protein that halts the cell cycle, thereby preventing cancer cell division.[9]

-

Structural Impact: Brominated analogs have demonstrated significant antiproliferative activity.[3] The presence of electron-donating or electron-withdrawing groups, in combination with halogens, can fine-tune the cytotoxic effect against specific cell lines.

Quantitative Anticancer Data

The following table presents the cytotoxic activity of selected halogenated cinnamic acid derivatives against human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Brominated Cinnamic Acid Analog | A-549 (Lung) | IC50 | 10.36 | [3] |

| 3,4-dichlorobenzyl amide of piperonilic acid | HT29 (Colorectal) | Antiproliferative | Active | [9] |

| 4-fluorophenethyl amide of 3,4-methylenedioxy cinnamic acid | Colorectal Cancer Cells | Antiproliferative | Potent | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (halogenated cinnamic acids)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus log concentration and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Caption: Potential intervention points of halogenated cinnamic acids in apoptosis.

Antioxidant Activity: Modulating Redox Potential

While hydroxycinnamic acids are renowned antioxidants, halogenation offers a means to modify their physicochemical properties, potentially creating novel lipophilic antioxidants without compromising their radical-scavenging capabilities.[2][11]

Mechanism and Structure-Activity Relationship (SAR)

The antioxidant activity of cinnamic acids is primarily due to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[11][12]

-

Radical Scavenging: The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the propenoic acid side chain.[11]

-

Influence of Halogenation: Research indicates that introducing a bromo atom ortho to a phenolic group does not significantly diminish the antioxidant activity. However, it markedly increases the compound's lipophilicity.[2] This is a crucial feature for protecting lipid-rich environments like cell membranes from oxidative damage. The redox potentials of the compounds are a key factor in understanding their antioxidant capacity.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Test compounds dissolved in methanol

-

Methanol (as blank)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (517 nm)

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In each well or cuvette, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the test compound dilution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. The purple DPPH radical becomes colorless or pale yellow upon reduction.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: Radical Scavenging Mechanism

Caption: Hydrogen atom donation to neutralize a free radical.

Enzyme Inhibition: Precision Targeting

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes implicated in disease, demonstrating that their modified structure can lead to enhanced binding and inhibition.[13][14]

Mechanism and Structure-Activity Relationship (SAR)

The inhibitory action is highly dependent on the target enzyme and the specific halogenation pattern of the cinnamic acid derivative.

-

Polyphenol Oxidase (PPO) Inhibition: Carboxyl groups on the cinnamic acid structure are crucial for binding and inhibition. Halogenation can further enhance this effect, with derivatives exhibiting mixed-type inhibition.[15]

-

Cholinesterase Inhibition: Novel halogenated chalcones, which share structural similarities, have shown highly potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14]

-

Antifungal Targets: Certain derivatives target unique fungal enzymes like CYP53A15, which is involved in fungal growth, highlighting their potential as specific antifungal agents.[1]

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Activity Metric | Value (nM) | Reference |

| Halogenated Chalcone (14) | Acetylcholinesterase (AChE) | Ki | 1.83 ± 0.21 | [14] |

| Halogenated Chalcone (13) | Butyrylcholinesterase (BChE) | Ki | 3.35 ± 0.91 | [14] |

| Cinnamic Acid Derivative (4ii) | Lipoxygenase (LOX) | IC50 | Potent | [10] |

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for measuring enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

-

Target enzyme solution

-

Substrate specific to the enzyme (which produces a colored product)

-

Buffer solution for optimal enzyme pH

-

Inhibitor (halogenated cinnamic acid) dilutions

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Pre-incubation: In a well or cuvette, add the enzyme solution, buffer, and a specific concentration of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to the mixture.

-

Kinetic Measurement: Immediately place the sample in the spectrophotometer and measure the change in absorbance over time at the wavelength corresponding to the colored product. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.

-

Controls: Run parallel reactions including:

-

Uninhibited Control: Enzyme + Buffer + Substrate (to determine 100% activity).

-